Cas no 51549-49-6 (N4,3'-O-Dibenzoyl-2'-deoxycytidine)

N4,3'-O-Dibenzoyl-2'-deoxycytidine 化学的及び物理的性質
名前と識別子
-
- Cytidine,N-benzoyl-2'-deoxy-, 3'-benzoate (7CI,9CI)
- 3'-O-,N6-dibenzoyl-2'-deoxy-cytidine
- N4,3'-O-DIBENZOYL-2'-DEOXYCYTIDINE
- 1-[2-deoxy-3-O-(phenylcarbonyl)pentofuranosyl]-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one
- N-Benzoyl-2'-deoxycytidine 3'-benzoate
- N-benzoyl-3'-O-benzoyl-2'-deoxycytidine
- DTXSID10965873
- EINECS 257-271-5
- SCHEMBL15146153
- NS00058066
- (2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate
- 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol
- [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
- 51549-49-6
- FRCSORXRCWKCJL-NLWGTHIKSA-N
- N4,3-O-DIBENZOYL-2-DEOXYCYTIDINE
- N4,3'-O-Dibenzoyl-2'-deoxycytidine
-
- インチ: InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
- InChIKey: FRCSORXRCWKCJL-NLWGTHIKSA-N
- ほほえんだ: C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 435.14313
- どういたいしつりょう: 435.14303540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 770
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- PSA: 117.53
N4,3'-O-Dibenzoyl-2'-deoxycytidine セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-40
- セキュリティの説明: 22-26-36
-
危険物標識:
N4,3'-O-Dibenzoyl-2'-deoxycytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N211955-25mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine |
51549-49-6 | 25mg |
$ 155.00 | 2022-06-03 | ||
TRC | N211955-50mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine |
51549-49-6 | 50mg |
$ 250.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222029A-25 mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine, |
51549-49-6 | 25mg |
¥2,256.00 | 2023-07-11 | ||
TRC | N211955-10mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine |
51549-49-6 | 10mg |
$ 80.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222029-10 mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine, |
51549-49-6 | 10mg |
¥1,279.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222029-10mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine, |
51549-49-6 | 10mg |
¥1279.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222029A-25mg |
N4,3'-O-Dibenzoyl-2'-deoxycytidine, |
51549-49-6 | 25mg |
¥2256.00 | 2023-09-05 |
N4,3'-O-Dibenzoyl-2'-deoxycytidine 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
N4,3'-O-Dibenzoyl-2'-deoxycytidineに関する追加情報
N4,3'-O-Dibenzoyl-2'-deoxycytidine: A Comprehensive Overview
The compound with CAS No. 51549-49-6, known as N4,3'-O-Dibenzoyl-2'-deoxycytidine, is a highly specialized nucleoside analog that has garnered significant attention in the fields of chemistry and pharmacology. This compound is derived from cytidine, a fundamental component of RNA, but with modifications that enhance its stability and bioavailability. The N4,3'-O-Dibenzoyl substituents play a crucial role in modulating the compound's properties, making it a valuable tool in drug development and research.
Recent studies have highlighted the potential of N4,3'-O-Dibenzoyl-2'-deoxycytidine as an antiviral agent. Researchers have demonstrated that this compound exhibits potent activity against various viral strains, including those causing hepatitis B and C. The mechanism of action involves the inhibition of viral RNA polymerase, thereby preventing the replication of the virus. This finding has opened new avenues for the development of more effective antiviral therapies with fewer side effects.
In addition to its antiviral properties, N4,3'-O-Dibenzoyl-2'-deoxycytidine has shown promise in cancer treatment. Preclinical studies have revealed that this compound can selectively target cancer cells by interfering with their DNA synthesis processes. The 2'-deoxy modification enhances its ability to integrate into cellular DNA, leading to apoptosis in malignant cells while sparing healthy tissue. This selective activity makes it a compelling candidate for targeted cancer therapies.
The synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine involves a multi-step chemical process that requires precise control over reaction conditions to ensure high purity and stability. The use of advanced chromatographic techniques has enabled researchers to isolate and characterize this compound with unprecedented accuracy. These advancements have significantly improved the scalability of production, making it more accessible for large-scale research and clinical trials.
From a structural perspective, N4,3'-O-Dibenzoyl-2'-deoxycytidine exhibits a unique arrangement of functional groups that contribute to its pharmacokinetic properties. The benzoyl moieties enhance its lipophilicity, allowing for better absorption across biological membranes. This characteristic is particularly advantageous in designing drugs that require systemic distribution to reach target tissues effectively.
Moreover, the compound's stability under physiological conditions has been extensively studied. Research indicates that N4,3'-O-Dibenzoyl-2'-deoxycytidine maintains its integrity in vitro and in vivo, ensuring consistent therapeutic efficacy. This stability is attributed to the steric hindrance provided by the bulky benzoyl groups, which protect the nucleoside core from enzymatic degradation.
Looking ahead, ongoing research is focused on optimizing the delivery mechanisms for N4,3'-O-Dibenzoyl-2'-deoxycytidine to maximize its therapeutic potential. Novel formulations are being explored to enhance bioavailability and reduce clearance rates. These efforts are expected to pave the way for more effective treatments across a range of therapeutic areas.
In conclusion, N4,3'-O-Dibenzoyl-2'-deoxycytidine (CAS No. 51549-49-6) stands as a testament to the ingenuity of modern medicinal chemistry. Its versatile applications in antiviral therapy and oncology underscore its significance as a promising candidate for future drug development. As research continues to unravel its full potential, this compound is poised to make a lasting impact on global health care.
51549-49-6 (N4,3'-O-Dibenzoyl-2'-deoxycytidine) 関連製品
- 3416-05-5(3’-Deoxythymidine)
- 1463-10-1(5-Methyluridine)
- 55486-09-4(5-Methyl-2′-O-methyluridine)
- 3424-98-4(Telbivudine)
- 605-23-2(1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)
- 185553-96-2(Thymidine-2'-13C (>90%))
- 38313-48-3(3',5'-Anhydrothymidine)
- 951-78-0(2'-Deoxyuridine)
- 26879-47-0(5-Methyl-L-uridine)
- 50-89-5(Thymidine)




